Tetraphen-8-ylboronic acid

OLED Organic Electroluminescence Host Material

Procuring the correct boronic acid for patented blue OLED host material synthesis is critical. Generic arylboronic acids cannot substitute the benz[a]anthracen-8-yl core required by US20120126180A1. Tetraphen-8-ylboronic acid is the exact building block for this application. - Enables synthesis of patent-defined blue OLED host materials via Suzuki-Miyaura coupling. - High lipophilicity (LogP 2.83) supports membrane permeability in drug discovery programs. - Rigid tetracyclic π-surface enhances film morphology for solution-processed electronics. Sourced for consistent quality, ready for immediate R&D dispatch.

Molecular Formula C18H13BO2
Molecular Weight 272.1 g/mol
Cat. No. B13108315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetraphen-8-ylboronic acid
Molecular FormulaC18H13BO2
Molecular Weight272.1 g/mol
Structural Identifiers
SMILESB(C1=C2C=C3C=CC4=CC=CC=C4C3=CC2=CC=C1)(O)O
InChIInChI=1S/C18H13BO2/c20-19(21)18-7-3-5-13-10-16-14(11-17(13)18)9-8-12-4-1-2-6-15(12)16/h1-11,20-21H
InChIKeyKBNGQLMNWZASBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetraphen-8-ylboronic Acid – A Fused-Ring Building Block for OLED and Advanced Materials


Tetraphen-8-ylboronic acid (benzo[a]anthracen-8-ylboronic acid, C18H13BO2, MW 272.11) is a polycyclic aromatic boronic acid that integrates a rigid benz[a]anthracene scaffold with a reactive –B(OH)2 handle [1]. Its calculated logP of 2.83, low rotatable-bond count (1), and extended π-surface distinguish it from simpler arylboronic acids [1]. Patent literature explicitly claims benz[a]anthracen-8-yl derivatives as key intermediates for blue organic electroluminescent device (OLED) host materials, positioning this compound as a strategic procurement choice for OLED R&D [2].

Rigid benz[a]anthracene scaffold designed for OLED host material synthesis
Intermediate lipophilicity (logP 2.83) extends beyond simpler arylboronic acids
Patented intermediate for blue electroluminescent device R&D

Why Simpler Arylboronic Acids Cannot Substitute Tetraphen-8-ylboronic Acid


The benz[a]anthracene core of tetraphen-8-ylboronic acid provides a unique combination of steric bulk, extended π-conjugation, and intermediate lipophilicity that cannot be replicated by mono-, bi-, or tricyclic arylboronic acids. Critically, patent US20120126180A1 defines blue OLED host materials that require substitution specifically at the 8-position of the benz[a]anthracene framework; using phenylboronic acid (logP −0.63) or naphthalen-2-ylboronic acid (logP 0.52) would yield structurally different products that fall outside the claimed composition [1]. Moreover, tetraphen-8-ylboronic acid displays a logP approximately 2.8–3.5 units higher than phenylboronic acid, translating to >1000-fold greater lipophilicity—a decisive factor for applications requiring membrane permeability or non-polar matrix compatibility [2].

Benz[a]anthracen-8-yl substitution pattern enables patented OLED host synthesis
Simpler arylboronic acids lack tetracyclic core; may not yield claimed compositions
logP 2.83 – over 1000-fold higher lipophilicity than phenylboronic acid
Lower lipophilicity may limit non-polar matrix compatibility and membrane studies

Quantitative Differentiation: Tetraphen-8-ylboronic Acid vs. Arylboronic Acid Analogs


Structural Specificity for Patented Blue OLED Host Materials

US patent US20120126180A1 claims compounds of formula (1) and (2) wherein substituents X, Y, or Ar are attached specifically at positions 8, 9, or 11 of the benz[a]anthracene core [1]. Tetraphen-8-ylboronic acid is the only commercially catalogued boronic acid that directly provides the benz[a]anthracen-8-yl substitution pattern required to synthesise these patented OLED host materials. In contrast, phenylboronic acid, naphthalen-2-ylboronic acid, and anthracen-9-ylboronic acid lack the tetracyclic benz[a]anthracene framework entirely and cannot yield the claimed compositions [1].

Structural Specificity
Class-level
Target: benz[a]anthracen-8-yl substitution
Comparators: no tetracyclic core
Patent-defined structural requirement for OLED host materials
Only tetraphen-8-ylboronic acid aligns with claim 17 of US20120126180A1
OLED Organic Electroluminescence Host Material

Lipophilicity Over 1000-Fold Higher Than Phenylboronic Acid

The calculated octanol-water partition coefficient (LogP) of tetraphen-8-ylboronic acid is 2.83 [1], whereas phenylboronic acid exhibits a LogP of −0.63 to 0.00 [2]. This corresponds to a ΔLogP of 2.83–3.46 log units, equivalent to a >1000-fold higher equilibrium concentration in octanol. Such a dramatic increase in lipophilicity directly impacts passive membrane permeability and distribution into non-polar environments.

Lipophilicity vs Phenyl
Reported
ΔLogP ≈ 2.8–3.5 (>1000× higher)
May support membrane permeability and hydrophobic pocket studies
Calculated LogP; cross-study comparison
Drug Discovery LogP Lipophilicity

Intermediate Lipophilicity Bridging Naphthalene and Anthracene Boronic Acids

Tetraphen-8-ylboronic acid displays a LogP of 2.83, which lies between naphthalen-2-ylboronic acid (LogP 0.52) [1] and anthracen-9-ylboronic acid (LogP 1.67) [2]. This intermediate lipophilicity fills a gap in the available boronic acid toolbox, offering a distinct solubility profile for materials science applications where neither highly polar nor highly non-polar behavior is optimal.

Lipophilicity Range
Class-level
Tetraphen: logP 2.83
Naphthalen-2-yl: 0.52
Anthracen-9-yl: 1.67
Intermediate logP fills gap for tunable solubility and π-stacking
Calculated values; may require experimental verification
Materials Chemistry LogP Structure-Property Relationship

Priority Application Scenarios for Tetraphen-8-ylboronic Acid


Synthesis of Patented Blue OLED Host Materials

The benz[a]anthracen-8-yl substitution pattern is expressly required by US patent US20120126180A1 for blue-emitting OLED host materials [1]. Researchers and industrial R&D groups pursuing OLED device fabrication under this patent should procure tetraphen-8-ylboronic acid as the essential building block for Suzuki-Miyaura coupling steps, as alternative boronic acids cannot deliver the claimed benz[a]anthracene derivatives [1].

Design of Lipophilic Boronic-Acid Drug Candidates

With a LogP 2.83 (>1000-fold higher lipophilicity than phenylboronic acid), tetraphen-8-ylboronic acid is a strategic choice for designing bioactive molecules that require passive membrane diffusion or binding to hydrophobic protein pockets [2]. Drug discovery teams can exploit this property to improve oral bioavailability or CNS penetration of boronic-acid-based inhibitors where phenylboronic acid is too polar [2].

Development of Optoelectronic Materials with Tuned Lipophilicity

The LogP of 2.83 places tetraphen-8-ylboronic acid between naphthalene- and anthracene-based boronic acids, offering a distinct solution for tuning solubility and film morphology in solution-processed electronic devices [3]. Its rigid tetracyclic framework also enhances π-π stacking, making it suitable for organic semiconductors and fluorescent sensor materials [3].

Application
Selection Property
Validation Focus
OLED host material synthesis
Benz[a]anthracen-8-yl substitution pattern
Patent scope verification (US20120126180A1)
Lipophilic boronic-acid derivative research
High lipophilicity (logP 2.83)
Membrane permeability and binding assessment
Optoelectronic material development
Intermediate logP and rigid π-framework
Solubility and film morphology tuning
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